molecular formula C5H5FN2O2 B073808 5-Fluoro-2-methylpyrimidine-4,6-diol CAS No. 1598-63-6

5-Fluoro-2-methylpyrimidine-4,6-diol

Cat. No. B073808
CAS RN: 1598-63-6
M. Wt: 144.1 g/mol
InChI Key: REAPDCOFEGTTLS-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyrimidine-4,6-diol is a pyrimidine derivative, a class of compounds with wide-ranging applications in medicinal and synthetic chemistry. Pyrimidines are key components of nucleic acids and are essential in various biological processes.

Synthesis Analysis

  • Synthesis of Derivatives : The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, closely related to 5-Fluoro-2-methylpyrimidine-4,6-diol, has been achieved through a modified condensation of corresponding monosubstituted malonic acid diesters with guanidine. This optimized procedure uses Vilsmeier–Haack–Arnold reagent, followed by deprotection of (dimethylamino)methylene groups (Jansa et al., 2014).

  • Fluorination Methods : A direct fluorination of 4,6-disubstituted 2-aminopyrimidines to synthesize 4,6-disubstituted 5-fluoro-2-aminopyrimidines has been reported, where Ag(I) played a crucial role in this chemoselective fluorination process (Wang et al., 2017).

Molecular Structure Analysis

  • Tautomerism and Structure : 5-Fluoro-4-hydroxy-2-methoxypyrimidine, a related compound, exhibits two oxo tautomers with zwitterionic structure, showing that the structure of these compounds can vary significantly in different environments (Kheifets et al., 2006).

Chemical Reactions and Properties

  • Reactivity Analysis : The rate of H-D exchange in pyrimidine derivatives, which is indicative of chemical reactivity, varies depending on the substitution at position 2, as demonstrated in a study on 5-fluoro-1-methylpyrimidin-4-ones (Kheifets et al., 2004).

Physical Properties Analysis

  • Crystallography Studies : X-ray crystallography has been used to analyze the molecular structure of compounds similar to 5-Fluoro-2-methylpyrimidine-4,6-diol, providing insights into their physical properties and arrangements in solid state (Barakat et al., 2016).

Chemical Properties Analysis

  • Inhibitory Effects and Biological Properties : Pyrimidine derivatives have shown inhibitory effects on immune-activated nitric oxide production, indicating significant biological activity and chemical properties (Jansa et al., 2014).

Scientific Research Applications

Chemical Structure and Reactivity 5-Fluoro-2-methylpyrimidine-4,6-diol exhibits unique chemical properties, particularly in terms of hydrogen and deuterium exchange. In a study, it was found that the hydrogen atom in position 6 of certain 5-fluoropyrimidin derivatives, including 5-fluoro-1-methylpyrimidin-4(1H)-one and its variants, readily undergoes deuterium exchange under specific conditions. This property is influenced by the structure of the molecule, with the rate of exchange varying significantly among different derivatives. This phenomenon is attributed to the synergistic effect of the zwitterionic structure and the fluorine atom on the C6-H acidity, significantly impacting the chemical reactivity and potential applications of these compounds (Kheifets et al., 2004).

Biological Activity and Inhibition The bioactive properties of 5-fluoro-2-methylpyrimidine-4,6-diol derivatives have been a subject of interest, particularly in the context of immune responses. In a notable study, derivatives of 5-substituted 2-amino-4,6-dihydroxypyrimidines, including 5-fluoro variants, were synthesized and evaluated for their biological properties. These compounds demonstrated inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells, indicating potential therapeutic applications. The most effective derivative in this series was identified as 5-fluoro-2-amino-4,6-dichloropyrimidine, showcasing higher activity than reference compounds. This points towards the significance of the 5-fluoro substitution in modulating biological activity and potentially guiding the development of novel therapeutic agents (Jansa et al., 2014).

Fluorination and Chemical Synthesis The synthesis and modification of 5-fluoro-2-methylpyrimidine-4,6-diol and its derivatives are pivotal for their application in various domains, including pharmaceuticals. A technique for direct fluorination of 4,6-disubstituted 2-aminopyrimidines, yielding 4,6-disubstituted 5-fluoro-2-aminopyrimidines, was developed using Selectfluor in the presence of Ag(I). This method emphasizes the role of Ag(I) in facilitating the chemoselective fluorination process, demonstrating the intricacies involved in the synthesis of fluorinated pyrimidines and their significance in medicinal chemistry (Wang et al., 2017).

Luminescence and Spectral Studies 5-Fluoro-2-methylpyrimidine-4,6-diol and its derivatives are also studied for their luminescent properties. Investigations into the luminescence of keto-enol tautomers of 5-fluorouracil and its derivatives, including 5-fluoro-2-methylpyrimidine-4,6-diol, have revealed valuable insights. The fluorescence spectra of these compounds were recorded, identifying specific tautomers and their behaviors. Such studies are crucial for understanding the electronic properties of these compounds and their potential applications in material science and photophysics (Ostakhov et al., 2019).

Safety And Hazards

The safety data sheet for 5-Fluoro-2-methylpyrimidine-4,6-diol suggests that it should be handled with care to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary when handling this compound .

Relevant Papers The relevant papers for 5-Fluoro-2-methylpyrimidine-4,6-diol are not explicitly mentioned in the available resources .

properties

IUPAC Name

5-fluoro-4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAPDCOFEGTTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283711
Record name 5-fluoro-2-methylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylpyrimidine-4,6-diol

CAS RN

1598-63-6
Record name 1598-63-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-2-methylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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